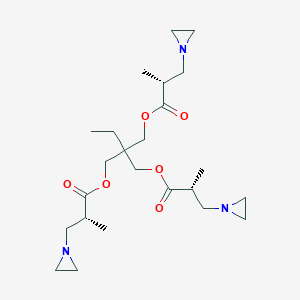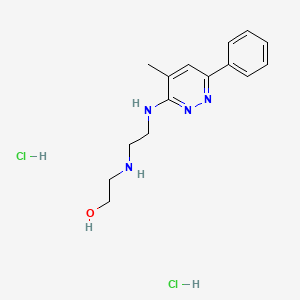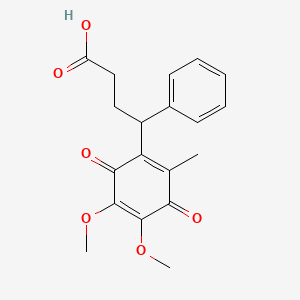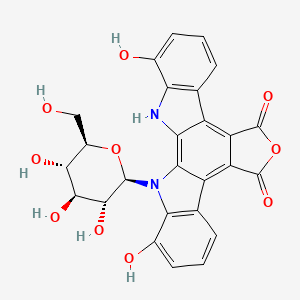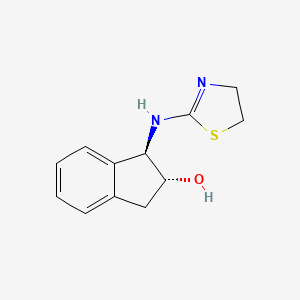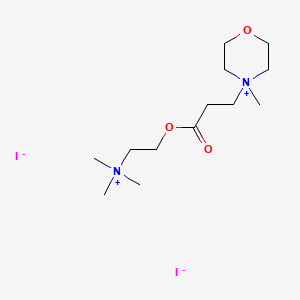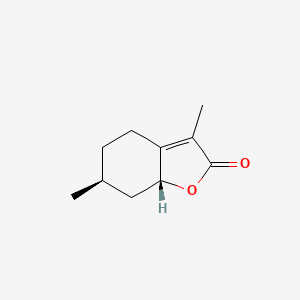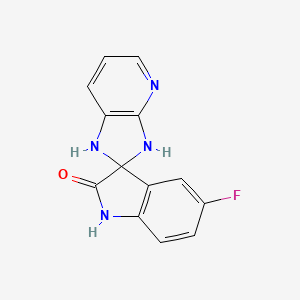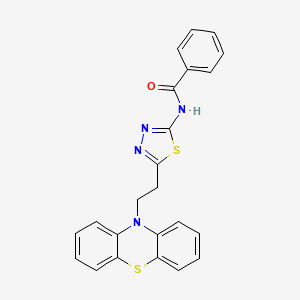
Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties, and a thiodiazole ring, which contributes to its unique chemical behavior. The combination of these structural elements makes this compound of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the desired derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and characterization using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiodiazole ring, potentially leading to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenothiazine moiety can yield sulfoxides, while reduction of the thiodiazole ring can produce thiol derivatives .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Medicine: In medicine, derivatives of this compound are studied for their potential therapeutic effects. The phenothiazine moiety is known for its use in antipsychotic drugs, and the thiodiazole ring may contribute to additional pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The thiodiazole ring may interact with enzymes or other proteins, influencing their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
相似化合物的比较
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Comparison: Compared to similar compounds, Benzamide, N-(5-(2-(10H-phenothiazin-10-yl)ethyl)-1,3,4-thiodiazol-2-yl)- is unique due to the presence of both the phenothiazine and thiodiazole moieties. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
180793-95-7 |
|---|---|
分子式 |
C23H18N4OS2 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
N-[5-(2-phenothiazin-10-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H18N4OS2/c28-22(16-8-2-1-3-9-16)24-23-26-25-21(30-23)14-15-27-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)27/h1-13H,14-15H2,(H,24,26,28) |
InChI 键 |
XSQDSGOXENXGRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCN3C4=CC=CC=C4SC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


